Norgestimate

Catalog No.
S537508
CAS No.
35189-28-7
M.F
C23H31NO3
M. Wt
369.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norgestimate

CAS Number

35189-28-7

Product Name

Norgestimate

IUPAC Name

[(3E,13S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

Molecular Formula

C23H31NO3

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17+/t18?,19?,20?,21?,22-,23-/m0/s1

InChI Key

KIQQMECNKUGGKA-NMYWJIRASA-N

SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34

Solubility

In water, 3.62X10-2 mg/L at 25 °C (est)
5.31e-03 g/L

Synonyms

Norgestimate, Norgestrel oxime acetate, Dexnorgestrel acetime, ORF-10131, D 138, AC-655, RWJ-10131

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=C/C(=N\O)/CC[C@H]34

Description

The exact mass of the compound Norgestimate is 369.2304 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 3.62x10-2 mg/l at 25 °c (est)5.31e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759159. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Contraceptive Agents - Contraceptive Agents, Female - Contraceptives, Oral - Contraceptives, Oral, Synthetic - Supplementary Records. It belongs to the ontological category of steroid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Endometriosis Treatment

Endometriosis is a condition where endometrial tissue, the tissue that normally lines the uterus, grows outside the uterus. Norgestimate's ability to regulate the menstrual cycle and suppress endometrial growth makes it a potential candidate for treating endometriosis. Studies have shown that norgestimate-containing medications can effectively reduce pain symptoms associated with endometriosis [1].

Source

[1] Journal of Minimally Invasive Gynecology: "Endometriosis: diagnosis and treatment"()

Management of Menstrual Disorders

Norgestimate's hormonal effects can be used to regulate menstrual cycles and treat conditions like heavy menstrual bleeding and dysmenorrhea (painful periods). Research suggests that norgestimate-based medications can be effective in reducing menstrual blood flow and improving symptoms of dysmenorrhea [2, 3].

Sources

[2] American Journal of Obstetrics and Gynecology: "Management of heavy menstrual bleeding in adolescents"()[3] Cochrane Database of Systematic Reviews: "Norethindrone acetate or levonorgestrel for heavy menstrual bleeding"()

Potential Role in Endometrial Cancer Prevention

Source

[4] The New England Journal of Medicine: "Combined oral contraceptives and the risk of endometrial cancer"()

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystals from methylene chloride

XLogP3

4.1

Exact Mass

369.2304

LogP

log Kow = 4.98 (est)
4.8

Appearance

Solid powder

Melting Point

216 °C
216.0 °C
214-218 °C
216°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C291HFX4DY

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (65.06%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (19.28%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (45.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (45.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (19.28%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (51.81%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (50.6%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (49.4%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (31.33%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Norgestimate is formulated with [ethinylestradiol] as a combined oral contraceptive.[L11845,L11848] It can also be given with low dose ethinylestradiol for contraception as well as the treatment of moderate acne vulgaris in women ≥15 years old.[L11848]

Therapeutic Uses

Contraceptives, Oral, Synthetic; Norgestrel/analogs & derivatives
Norgestimate/ethinyl estradiol is indicated for the prevention of pregnancy in women who elect to use oral contraceptives as a method of contraception. /Included in US product label/

Pharmacology

Norgestimate is a progestin that suppresses ovulation for contraception and reduces free testosterone to treat moderate acne vulgaris.[A191086,L11845,L11848] The therapeutic index is wide as overdoses are rare.[L11845,L11848] Patients should be counselled regarding the risk of vascular problems, liver disease, hypertension, metabolic effects, headaches, and bleeding irregularities.[L11845,L11848]

MeSH Pharmacological Classification

Contraceptive Agents, Hormonal

Mechanism of Action

Progesterone analogs like norgestimate decrease the frequency of gonadotropin releasing hormone pulses from the hypothalamus, decreasing follicle stimulating hormone and luteinizing hormone.[A191086] These actions prevent ovulation.[L11845,L11848] Norgestimate suppresses the hypothalamo-pituitary-axis, reducing androgen synthesis.[A20058] It also induces production of sex hormone binding globulin, which decreases free testosterone.[A20058] These actions together result in less testosterone being available to stimulate sebaceous glands, resulting in effective treatment of some forms of acne.[A20058]
Combination oral contraceptives act by suppression of gonadotropins. Although the primary mechanism of this action is inhibition of ovulation, other alterations include changes in the cervical mucus (which increase the difficulty of sperm entry into the uterus) and the endometrium (which reduce the likelihood of implantation).
Receptor binding studies, as well as studies in animals and humans, have shown that norgestimate and 17-deacetyl norgestimate, the major serum metabolite, combine high progestational activity with minimal intrinsic androgenicity. Norgestimate, in combination with ethinyl estradiol, does not counteract the estrogen-induced increases in sex hormone binding globulin (SHBG), resulting in lower serum testosterone.
Progestins enter target cells by passive diffusion and bind to cytosolic (soluble) receptors that are loosely bound in the nucleus. The steroid receptor complex initiates transcription, resulting in an increase in protein synthesis. /Progestins/
Progestins are capable of affecting serum concentrations of other hormones, particularly estrogen. Estrogenic effects are modified by the progestins, either by reducing the availability or stability of the hormone receptor complex or by turning off specific hormone-responsive genes by direct interaction with the progestin receptor in the nucleus. In addition, estrogen priming is necessary to increase progestin effects by upregulating the number of progestin receptors and/or increasing progesterone production, causing a negative feedback mechanism that inhibits estrogen receptors. /Progestins/

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]

Vapor Pressure

2.62X10-11 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

35189-28-7

Wikipedia

Norgestimate

Drug Warnings

/BOXED WARNING/ WARNINGS: CARDIOVASCULAR RISK ASSOCIATED WITH SMOKING. Cigarette smoking increases the risk of serious cardiovascular events from combination oral contraceptive use. This risk increases with age, particularly in women over 35 years of age, and with the number of cigarettes smoked. For this reason, combination oral contraceptives, including MonoNessa, should not be used by women who are over 35 years of age and smoke.
Oral contraceptives should not be used in women who currently have the following conditions: thrombophlebitis or thromboembolic disorders; a past history of deep vein thrombophlebitis or thromboembolic disorders; cerebral vascular or coronary artery disease (current or past history); valvular heart disease with complications; severe hypertension; diabetes with vascular involvement; headaches with focal neurological symptoms; major surgery with prolonged immobilization; known or suspected carcinoma of the breast or personal history of breast cancer; carcinoma of the endometrium or other known or suspected estrogen-dependent neoplasia; undiagnosed abnormal genital bleeding; cholestatic jaundice of pregnancy or jaundice with prior pill use; acute or chronic hepatocellular disease with abnormal liver function; hepatic adenomas or carcinomas; known or suspected pregnancy; hypersensitivity to any component of this product.
The use of oral contraceptives is associated with increased risks of several serious conditions including myocardial infarction, thromboembolism, stroke, hepatic neoplasia, and gallbladder disease, although the risk of serious morbidity or mortality is very small in healthy women without underlying risk factors. The risk of morbidity and mortality increases significantly in the presence of other underlying risk factors such as hypertension, hyperlipidemias, obesity and diabetes.
Oral contraceptives have been shown to increase both the relative and attributable risks of cerebrovascular events (thrombotic and hemorrhagic strokes), although, in general, the risk is greatest among older (>35 years), hypertensive women who also smoke. Hypertension was found to be a risk factor for both users and nonusers, for both types of strokes, and smoking interacted to increase the risk of stroke. In a large study, the relative risk of thrombotic strokes has been shown to range from 3 for normotensive users to 14 for users with severe hypertension. The relative risk of hemorrhagic stroke is reported to be 1.2 for non-smokers who used oral contraceptives, 2.6 for smokers who did not use oral contraceptives, 7.6 for smokers who used oral contraceptives, 1.8 for normotensive users and 25.7 for users with severe hypertension. The attributable risk is also greater in older women.
For more Drug Warnings (Complete) data for Norgestimate (44 total), please visit the HSDB record page.

Biological Half Life

Norgestimate is rapidly deacetylated. The active metabolites of norgestimate, 17-desacetyl norgestimate, has a half life of 12-30h, while norgestrel has a half life of 36.4±10.2h.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Prepn: A.P. Shroff, D.E. 2633210, U.s. pat. 4027019 (both 1977 to Ortho).

Analytic Laboratory Methods

Analyte: norgestimate; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 244 nm and comparison to standards
Analyte: norgestimate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15- 30 °C (59 - 86 °F).

Interactions

Herbal products containing St. John's Wort (hypericum perforatum) may induce hepatic enzymes (cytochrome P450) and p-glycoprotein transporter and may reduce the effectiveness of contraceptive steroids. This may also result in breakthrough bleeding.
Combined hormonal contraceptives have been shown to significantly decrease plasma concentrations of lamotrigine when co-administered due to induction of lamotrigine glucuronidation. This may reduce seizure control; therefore, dosage adjustments of lamotrigine may be necessary.

Dates

Modify: 2023-08-15
1: Curran MP, Wagstaff AJ. Spotlight on estradiol and norgestimate as hormone replacement therapy in postmenopausal women. Treat Endocrinol. 2002;1(2):127-9. Review. PubMed PMID: 15765628.
2: Curran MP, Wagstaff AJ. Estradiol and norgestimate: a review of their combined use as hormone replacement therapy in postmenopausal women. Drugs Aging. 2001;18(11):863-85. Review. PubMed PMID: 11772126.
3: Henzl MR. Norgestimate. From the laboratory to three clinical indications. J Reprod Med. 2001 Jul;46(7):647-61. Review. PubMed PMID: 11499185.
4: Sobel NB. Progestins in preventive hormone therapy. Including pharmacology of the new progestins, desogestrel, norgestimate, and gestodene: are there advantages? Obstet Gynecol Clin North Am. 1994 Jun;21(2):299-319. Review. PubMed PMID: 7936546.
5: Anderson FD, Gillmer MD. Norgestimate: overview of a monophasic formulation. Int J Fertil Menopausal Stud. 1993;38 Suppl 3:126-32. Review. PubMed PMID: 8260971.
6: Phillips A, Hahn DW, McGuire JL. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity. Am J Obstet Gynecol. 1992 Oct;167(4 Pt 2):1191-6. Review. PubMed PMID: 1415445.
7: McGuire JL, Phillips A, Hahn DW, Tolman EL, Flor S, Kafrissen ME. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites. Am J Obstet Gynecol. 1990 Dec;163(6 Pt 2):2127-31. Review. PubMed PMID: 2124088.
8: Lippman JS, Shangold GA. A review of post-marketing safety and surveillance data for oral contraceptives containing norgestimate and ethinyl estradiol. Int J Fertil Womens Med. 1997 Jul-Aug;42(4):230-9. Review. PubMed PMID: 9309456.
9: Corson SL. Norgestimate. Clin Obstet Gynecol. 1995 Dec;38(4):841-8. Review. PubMed PMID: 8616980.
10: Kaplan B. Desogestrel, norgestimate, and gestodene: the newer progestins. Ann Pharmacother. 1995 Jul-Aug;29(7-8):736-42. Review. PubMed PMID: 8520092.
11: Corson SL. Efficacy and safety of a monophasic and a triphasic oral contraceptive containing norgestimate. Am J Obstet Gynecol. 1994 May;170(5 Pt 2):1556-61. Review. PubMed PMID: 8178906.
12: London RS. The new era in oral contraception: pills containing gestodene, norgestimate, and desogestrel. Obstet Gynecol Surv. 1992 Nov;47(11):777-82. Review. PubMed PMID: 1436906.
13: Bringer J. Norgestimate: a clinical overview of a new progestin. Am J Obstet Gynecol. 1992 Jun;166(6 Pt 2):1969-77. Review. PubMed PMID: 1605287.
14: Anderson FD. Norgestimate: a preclinical profile. Int J Fertil. 1992;37 Suppl 1:27-35. Review. PubMed PMID: 1347518.
15: Chez RA. Clinical aspects of three new progestogens: desogestrel, gestodene, and norgestimate. Am J Obstet Gynecol. 1989 May;160(5 Pt 2):1296-300. Review. PubMed PMID: 2524163.

Explore Compound Types